2-Fluoro-5-methyl-3-(trifluoromethyl)phenylacetic acid
Overview
Description
2-Fluoro-5-methyl-3-(trifluoromethyl)phenylacetic acid is an organic compound with the molecular formula C10H8F4O2 It is characterized by the presence of fluorine, methyl, and trifluoromethyl groups attached to a phenylacetic acid core
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination and trifluoromethylation reactions, utilizing specialized equipment to handle the reactive and potentially hazardous reagents. The process would be optimized for yield and purity, ensuring the compound meets the required specifications for its intended applications .
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-5-methyl-3-(trifluoromethyl)phenylacetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, typically involving controlled temperatures and specific solvents .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of new compounds with different functional groups .
Scientific Research Applications
2-Fluoro-5-methyl-3-(trifluoromethyl)phenylacetic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of fluorinated organic compounds.
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and metabolic pathways involving fluorinated substrates.
Medicine: Research into its potential therapeutic applications includes exploring its role as a precursor for drug development, particularly in designing molecules with improved pharmacokinetic properties.
Mechanism of Action
The mechanism by which 2-Fluoro-5-methyl-3-(trifluoromethyl)phenylacetic acid exerts its effects involves interactions with specific molecular targets. The presence of fluorine and trifluoromethyl groups can enhance binding affinity to certain enzymes or receptors, influencing biological activity. The pathways involved may include inhibition or activation of specific enzymes, modulation of receptor activity, or alteration of metabolic processes .
Comparison with Similar Compounds
Similar Compounds
2-Fluoro-5-(trifluoromethyl)benzoic acid: Similar in structure but lacks the methyl group.
3-(Trifluoromethyl)phenylacetic acid: Similar but without the fluorine substitution.
2-Fluoro-5-methylbenzoic acid: Lacks the trifluoromethyl group.
Uniqueness
2-Fluoro-5-methyl-3-(trifluoromethyl)phenylacetic acid is unique due to the combination of fluorine, methyl, and trifluoromethyl groups on the phenylacetic acid scaffold. This combination imparts distinct chemical properties, such as increased lipophilicity and metabolic stability, making it valuable for various applications .
Properties
IUPAC Name |
2-[2-fluoro-5-methyl-3-(trifluoromethyl)phenyl]acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F4O2/c1-5-2-6(4-8(15)16)9(11)7(3-5)10(12,13)14/h2-3H,4H2,1H3,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DAPNLWNKOLBHRE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C(F)(F)F)F)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8F4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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